Product packaging for Diisopropyl fluorophosphate(Cat. No.:CAS No. 55-91-4)

Diisopropyl fluorophosphate

Cat. No.: B1672237
CAS No.: 55-91-4
M. Wt: 184.15 g/mol
InChI Key: MUCZHBLJLSDCSD-UHFFFAOYSA-N
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Description

Historical Trajectory of Diisopropyl Fluorophosphate (B79755) Investigation

The journey of DFP from a laboratory curiosity to a significant research chemical is marked by key discoveries and applications.

The toxic properties of monofluorophosphoric acid esters were first noted in 1932 by German chemists Willy Lange and his doctoral student Gerda von Krueger. wikipedia.orgosdd.net While synthesizing various esters, they inadvertently experienced the neurotoxic effects of these compounds. This initial discovery laid the groundwork for future investigations into this class of chemicals.

During World War II, British scientist Bernard Charles Saunders, inspired by the work of Lange and Krueger, developed DFP, which he labeled PF-3. wikipedia.orgosdd.net His research was part of a broader effort to find new chemical warfare agents. wikipedia.org Although DFP was found to be less lethal than other nerve agents like tabun (B1200054) or sarin (B92409), its stability and ability to be mixed with mustard gas made it a candidate for military use in cold weather. osdd.net

After the war, DFP transitioned into civilian applications, notably in medicine and neuroscience. wikipedia.org It was used in ophthalmology as a miotic agent for the treatment of chronic glaucoma. wikipedia.orgosdd.netdrugbank.com In neuroscience research, its ability to irreversibly inhibit acetylcholinesterase (AChE) made it an invaluable tool for studying the cholinergic system and for developing animal models of neurological disorders. wikipedia.orgnih.gov Due to its chemical and physical similarities to more potent G-series nerve agents, DFP has also been used as a simulant in military and civilian laboratories to study nerve gas exposure and develop countermeasures. wikipedia.orgosdd.netnih.gov

The synthesis of DFP typically involves a multi-step process starting with the reaction of isopropyl alcohol with phosphorus trichloride (B1173362) to form diisopropylphosphite. This is followed by chlorination and then fluorination using sodium fluoride (B91410) to yield the final product. wikipedia.org

Diisopropyl Fluorophosphate as a Research Probe in Cholinesterase and Serine Hydrolase Biology

DFP's primary mechanism of action is the irreversible inhibition of serine hydrolases, a large and diverse family of enzymes that includes cholinesterases and proteases. wikipedia.orgnih.gov This inhibition occurs through the phosphorylation of the catalytically active serine residue in the enzyme's active site, forming a stable covalent bond. wikipedia.orgnih.gov This property has been extensively exploited in biochemical research.

Cholinesterase Inhibition:

DFP is a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). wikipedia.orgnih.gov By inhibiting AChE, DFP leads to an accumulation of acetylcholine in the synapse, causing prolonged stimulation of cholinergic receptors. wikipedia.org This mechanism is the basis of its neurotoxicity and its use as a research tool to study the effects of cholinergic hyperstimulation. nih.govnih.gov Research has shown that DFP inhibits AChE in a dose-dependent manner, with studies in acute hippocampal slices demonstrating an IC₅₀ of approximately 0.8 μM. nih.govresearchgate.net The inhibition of AChE by DFP is a critical event leading to the neurotoxic effects observed in experimental models. nih.gov

Serine Hydrolase Profiling:

The broad reactivity of DFP with serine hydrolases has made it a foundational tool in the field of activity-based protein profiling (ABPP). nih.govthermofisher.comstanford.edu ABPP utilizes chemical probes to label and identify active enzymes within complex biological samples. researchgate.net Fluorophosphonate (FP) derivatives, including DFP, are particularly effective probes because they react potently and irreversibly with the majority of serine hydrolases while remaining inert to other enzyme classes. nih.gov

Researchers have synthesized DFP analogs containing reporter tags, such as biotin (B1667282) (FP-biotin) or fluorescent dyes (e.g., rhodamine, TAMRA), to facilitate the detection and identification of labeled serine hydrolases. nih.govthermofisher.comnih.gov These probes have been instrumental in:

Identifying Novel Serine Hydrolases: By using tagged FP probes, researchers have been able to identify previously uncharacterized serine hydrolases in various tissues and cell types. nih.govsci-hub.se

Profiling Enzyme Activity: ABPP with FP probes allows for the simultaneous monitoring of the activity of multiple serine hydrolases, providing a global view of enzyme function in different physiological and pathological states. thermofisher.comstanford.edu

Investigating Inhibitor Specificity: Competitive ABPP, where samples are pre-treated with an inhibitor before labeling with an FP probe, is a powerful method to determine the selectivity and potency of enzyme inhibitors. thermofisher.com

The table below summarizes some of the serine hydrolases that have been identified or studied using DFP or its derivatives as a research probe.

Enzyme/ProteinResearch ContextReference(s)
Acetylcholinesterase (AChE)Potent irreversible inhibition, used to model cholinergic toxicity. wikipedia.orgnih.govnih.gov
Butyrylcholinesterase (BChE)Inhibition by DFP, used as a biomarker in some studies. researchgate.netnih.gov
Fatty Acid Amide Hydrolase (FAAH)Inhibition by DFP and targeted by FP-based probes in ABPP. nih.govnih.gov
Monoacylglycerol Lipase (B570770) (MAGL)Studied in the context of DFP's effects on the endocannabinoid system. nih.govnih.gov
Neuropathy Target Esterase (NTE)Inhibition by DFP is linked to organophosphate-induced delayed neuropathy (OPIDN).
Acylpeptide Hydrolase (APH)Identified as a DFP-reactive protein. nih.gov
KIAA0436 (human protein)Identified as a DFP-reactive protein with homology to Protease II. nih.gov
Neutrophil ElastaseInhibited by DFP. wikipedia.org
Cathepsin GInhibited by DFP. wikipedia.org
Proteinase 3Inhibited by DFP. wikipedia.org
ChlorophyllaseInhibited by DFP, suggesting it is a serine hydrolase. oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14FO3P B1672237 Diisopropyl fluorophosphate CAS No. 55-91-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[fluoro(propan-2-yloxy)phosphoryl]oxypropane
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InChI

InChI=1S/C6H14FO3P/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3
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InChI Key

MUCZHBLJLSDCSD-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OP(=O)(OC(C)C)F
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Molecular Formula

C6H14FO3P
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DSSTOX Substance ID

DTXSID1040667
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Molecular Weight

184.15 g/mol
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Physical Description

Isofluorphate appears as oily liquid. Clear, colorless or faintly yellow liquid. This material is used as a research tool in neuroscience for its ability to inhibit cholinesterase (by phosphorylation) on an acute/sub-acute basis and to produce a delayed neuropathy. An insecticide. Used in Germany as a basis for "nerve gases". (EPA, 1998), Clear colorless or slightly yellow liquid; [HSDB] Clear colorless liquid; [MSDSonline], Liquid
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Boiling Point

144 °F at 9 mmHg (EPA, 1998), 62 °C @ 9 mm Hg; 46 °C @ 5 mm Hg; 183 °C @ 760 mm Hg (by extrapolation)
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Solubility

Solubility in water @ 25 °C: 1.54% wt/wt; sol in vegetable oils; not very sol in mineral oils, Sol in ether, SOL IN ALCOHOL, Soluble in organic solvents, fuel and lubricants., 6.78e+00 g/L
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Density

1.055 (EPA, 1998) - Denser than water; will sink, 1.055
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Vapor Density

6.4 (Air= 1)
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Vapor Pressure

0.579 mmHg at 68 °F (EPA, 1998), 0.57 [mmHg], 0.579 mm Hg @ 20 °C
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Color/Form

Liquid, CLEAR, COLORLESS OR FAINTLY YELLOW LIQUID, Oily liquid

CAS No.

55-91-4
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Melting Point

-116 °F (EPA, 1998), -82 °C
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Molecular and Biochemical Mechanisms of Diisopropyl Fluorophosphate Action

Irreversible Enzyme Inhibition by Phosphonylation

The hallmark of DFP's biochemical activity is its ability to act as an irreversible inhibitor of a class of enzymes characterized by a reactive serine residue in their active site. wikipedia.orginterchim.friiab.meoneclass.com This process, known as phosphonylation, involves the formation of a stable, covalent bond between the phosphorus atom of DFP and the hydroxyl group of the serine residue. iiab.meoneclass.comebi.ac.ukproteopedia.orglibretexts.org This effectively renders the enzyme non-functional. oneclass.com

The most well-documented target of DFP is acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). wikipedia.orginterchim.friiab.menih.gov DFP exhibits a high degree of specificity for the serine residue (Ser200 in Torpedo californica AChE) located within the active site of this enzyme. interchim.friiab.meproteopedia.org The reaction between DFP and the active site serine of AChE is an irreversible event that leads to the accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors. interchim.friiab.menih.govnih.gov This covalent modification effectively halts the catalytic activity of acetylcholinesterase. interchim.friiab.me

The interaction involves a nucleophilic attack from the serine hydroxyl group on the electrophilic phosphorus atom of DFP, leading to the displacement of the fluoride (B91410) ion and the formation of a stable diisopropylphosphoryl-enzyme conjugate. proteopedia.org This process of phosphonylation is the molecular basis for the potent neurotoxic effects of DFP. wikipedia.orginterchim.friiab.me

Beyond its profound effect on acetylcholinesterase, Diisopropyl fluorophosphate (B79755) is recognized as a broad-spectrum inhibitor of various other serine proteases and esterases. interchim.frebi.ac.uknih.gov This is due to the shared mechanistic feature of a reactive serine residue in the active sites of these enzymes. oneclass.com

DFP has been demonstrated to inhibit a range of serine proteases, including digestive enzymes like trypsin and chymotrypsin (B1334515). interchim.frebi.ac.uk It is also a potent inhibitor of neutrophil serine proteases, such as neutrophil elastase and cathepsin G. wikipedia.orgnih.gov Furthermore, DFP shows significant inhibitory activity against other cholinesterases, like butyrylcholinesterase (BuChE), and other esterases. nih.gov Studies have shown that DFP can display different specificities for these enzymes, with the inhibition of butyrylcholinesterase being even greater than that of acetylcholinesterase in some instances. nih.gov

The table below summarizes the inhibitory action of DFP on various serine proteases and esterases.

Enzyme FamilySpecific Enzyme Examples
Cholinesterases Acetylcholinesterase (AChE) wikipedia.orginterchim.friiab.me, Butyrylcholinesterase (BuChE) nih.gov
Digestive Serine Proteases Trypsin interchim.frebi.ac.uk, Chymotrypsin interchim.frebi.ac.uk
Neutrophil Serine Proteases Neutrophil elastase wikipedia.orgnih.gov, Cathepsin G wikipedia.orginterchim.fr
Other Serine Proteases Thrombin interchim.fr, Plasmin interchim.fr, Subtilisin interchim.fr

The irreversible inhibition of enzymes by Diisopropyl fluorophosphate can be characterized by specific kinetic parameters that quantify the efficiency of the inhibition. The interaction is a time-dependent process that follows second-order kinetics, reflecting the covalent modification of the enzyme.

Key kinetic constants used to describe this irreversible binding include the second-order rate constant (kᵢ) and the concentration of inhibitor that causes 50% inhibition (IC₅₀) after a specific incubation time. For acetylcholinesterase, DFP exhibits a potent inhibitory effect with a low IC₅₀ value, indicating high affinity and/or a rapid rate of phosphonylation. nih.govresearchgate.net For instance, one study determined the IC₅₀ of DFP for acetylcholinesterase to be 0.8 μM. nih.gov

The rate of inhibition also varies for different serine proteases. For example, the half-times for inhibition at a 1 millimolar concentration of DFP are 2.8 seconds for chymotrypsin and 43 seconds for trypsin, indicating a faster inhibition of chymotrypsin. ebi.ac.uk

The table below presents available kinetic data for the inhibition of various enzymes by DFP.

EnzymeKinetic ParameterValue
AcetylcholinesteraseIC₅₀0.8 µM nih.gov
ChymotrypsinHalf-time (at 1 mM DFP)2.8 s ebi.ac.uk
TrypsinHalf-time (at 1 mM DFP)43 s ebi.ac.uk
Glutamyl endopeptidase IHalf-time (at 1 mM DFP)>300 s ebi.ac.uk

Non-Cholinergic Molecular Targets and Interactions

While the primary toxicological effects of this compound are attributed to its potent inhibition of acetylcholinesterase, research has revealed that DFP also interacts with other molecular targets within the cell, leading to a broader range of biochemical consequences. These non-cholinergic interactions contribute to the complex biological effects of DFP.

Emerging evidence indicates that this compound can modulate components of the endocannabinoid system. nih.govresearchgate.net This system, which includes cannabinoid receptors, endogenous cannabinoids (endocannabinoids), and the enzymes responsible for their synthesis and degradation, plays a crucial role in regulating various physiological processes.

DFP has been shown to inhibit the primary enzymes responsible for the degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). nih.govnih.gov By inhibiting these enzymes, DFP can lead to an accumulation of endocannabinoids, thereby potentiating their signaling. In vitro studies have demonstrated that DFP inhibits cholinesterase, FAAH, and MAGL in a concentration-dependent manner. nih.gov Furthermore, DFP has been observed to interact with cannabinoid receptor 1 (CB1), displacing ligand binding. nih.govnih.gov The in vitro potency of DFP is highest against cholinesterase, followed by MAGL and then FAAH. nih.gov

The table below summarizes the in vitro effects of DFP on components of the endocannabinoid system in rat hippocampus.

TargetEffectIC₅₀
CholinesteraseInhibition~0.025 µM nih.gov
Fatty Acid Amide Hydrolase (FAAH)Inhibition~4 µM nih.gov
Monoacylglycerol Lipase (MAGL)Inhibition~0.75 µM nih.gov
Cannabinoid Receptor 1 (CB1)Displacement of ligand binding~4 µM nih.gov

In addition to its well-characterized interactions with serine hydrolases, this compound can form covalent adducts with other proteins. researchgate.net The electrophilic nature of the phosphorus atom in DFP makes it susceptible to nucleophilic attack from various amino acid residues on proteins, not just serine. The use of radiolabeled DFP, such as ³H-DFP, has been a valuable tool in identifying these additional protein targets. researchgate.net

Neurobiological Systems Research Utilizing Diisopropyl Fluorophosphate Models

Cholinergic Dysregulation and Acute Neurological Manifestations

The primary mechanism of DFP-induced neurotoxicity stems from its irreversible inactivation of AChE. wikipedia.orginterchim.frnih.gov By binding to the serine residue at the active site of AChE, DFP prevents the breakdown of acetylcholine (B1216132), leading to a state of cholinergic crisis characterized by widespread neuronal hyperexcitation. wikipedia.orginterchim.frescholarship.org This overstimulation of muscarinic and nicotinic receptors underlies the acute neurological symptoms observed following DFP exposure. frontiersin.org

In the central nervous system (CNS), the accumulation of acetylcholine due to AChE inhibition by DFP leads to severe hyperexcitation, which can rapidly progress to seizures and status epilepticus (SE), a state of prolonged seizure activity. frontiersin.orgnih.govnih.gov This DFP-induced SE is a key feature of acute organophosphate intoxication and is associated with significant neuropathology. nih.govnih.gov Research indicates that the severity and duration of seizures are proportional to the extent of subsequent brain damage. escholarship.org Survivors of DFP-induced SE often exhibit long-term neurological consequences, including cognitive deficits, structural brain damage, and the development of epilepsy. escholarship.org

Studies in rodent models have demonstrated that acute DFP intoxication leads to neuronal necrosis and neurodegeneration in various brain regions, particularly the hippocampus, amygdala, piriform cortex, and thalamus. frontiersin.orgnih.gov The pathophysiology of DFP-induced SE involves a cascade of events initiated by cholinergic overstimulation, leading to excitotoxicity, oxidative stress, and ultimately, neuronal cell death. nih.gov Interestingly, some research suggests that DFP can induce persistent neuropathology even in the absence of overt seizure behavior, indicating that seizure-independent mechanisms may also contribute to its neurotoxic effects. nih.gov

Beyond its acute effects on the CNS, DFP is also known to induce a delayed peripheral neuropathy, a condition referred to as organophosphate-induced delayed neuropathy (OPIDN). wikipedia.orginterchim.fr This disorder is characterized by a progressive weakness and paralysis of the limbs that appears weeks after the initial exposure. oup.com

The mechanism underlying OPIDN is distinct from the acute cholinergic toxicity and is not directly related to AChE inhibition. Instead, it is initiated by the inhibition and subsequent "aging" of a specific protein in the nervous system called Neuropathy Target Esterase (NTE). oup.comnih.govnih.gov NTE is a membrane-bound carboxylesterase found in the endoplasmic reticulum of neurons. nih.gov While its precise physiological function is still under investigation, its inhibition by certain organophosphates, including DFP, is a critical initiating step in the development of OPIDN. nih.govnih.gov Following phosphorylation by DFP, the NTE enzyme undergoes a conformational change, or "aging," which is thought to trigger a cascade of events leading to axonal degeneration and the clinical signs of delayed neuropathy. nih.gov

Target EnzymePrimary Consequence of InhibitionAssociated Neurological Condition
Acetylcholinesterase (AChE)Acetylcholine accumulationAcute cholinergic crisis, Status Epilepticus
Neuropathy Target Esterase (NTE)Initiation of axonal degenerationOrganophosphate-Induced Delayed Neuropathy (OPIDN)

Neuroinflammation and Glial Cell Responses

A growing body of evidence indicates that neuroinflammation is a significant component of the neuropathology following acute DFP intoxication. escholarship.orgnih.govnih.govnih.govescholarship.org This inflammatory response is characterized by the activation of glial cells—microglia and astrocytes—and the production of various inflammatory mediators. escholarship.org

Following DFP-induced SE, both microglia and astrocytes, the resident immune cells of the brain, become activated. escholarship.orgnih.govresearchgate.net This activation is a dynamic process with distinct temporal and phenotypic profiles.

Microglia: Studies have shown a rapid activation of microglia within hours of DFP exposure. nih.govresearchgate.net Initially, microglia adopt a pro-inflammatory (M1-like) phenotype. nih.gov However, the response evolves, with subsequent expression of immuno-regulatory (M2b-like) and anti-inflammatory (M2a-like) phenotypes observed at later time points, such as 4 and 24 hours post-exposure. nih.govresearchgate.net In some models, pro-inflammatory microglial density peaked at 3 and 7 days post-exposure, while anti-inflammatory microglia peaked at 14 days. escholarship.orgnih.gov

Astrocytes: Astrocyte activation, identified by increased expression of Glial Fibrillary Acidic Protein (GFAP), also occurs in response to DFP. nih.govresearchgate.netbohrium.com Initially, astrocytes may express a neurotrophic (A2-like) phenotype shortly after SE. nih.gov However, at later time points (24 hours and 3 days), there is an increase in markers associated with a neurotoxic (A1-like) phenotype. nih.govresearchgate.net Both pro- and anti-inflammatory astrocyte phenotypes have been observed to emerge within 7 days and can persist for at least 28 days post-exposure. escholarship.orgnih.gov

This complex and evolving glial response suggests that neuroinflammation plays a multifaceted role in the progression of brain injury following DFP exposure, potentially contributing to both neurodegeneration and repair processes. nih.govescholarship.org

The activation of glial cells is accompanied by significant changes in the expression of genes and proteins related to inflammation. Transcriptomic and proteomic studies have identified a robust upregulation of various inflammatory mediators in the brain following DFP administration.

Research has demonstrated increased mRNA expression of multiple pro-inflammatory cytokines and chemokines in various brain regions, including the frontal cortex, hippocampus, striatum, hypothalamus, and cerebellum. researchgate.net These mediators include:

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-6 (IL-6)

Interleukin-1beta (IL-1β)

Chemokine (C-C motif) ligand 2 (CCL2)

Leukemia Inhibitory Factor (LIF)

Oncostatin M (OSM)

Lipidomic analyses have also revealed significant alterations in regulatory lipid mediators that play a crucial role in neuroinflammation. nih.govescholarship.org Following DFP intoxication, there is a rapid increase in pro-inflammatory prostaglandins (B1171923), such as PGD2 and PGE2, particularly in the cortex and hippocampus. nih.govescholarship.org Conversely, levels of some anti-inflammatory lipid mediators, like certain epoxy fatty acids, decrease initially but may recover at later time points. nih.govescholarship.org These findings highlight the complex inflammatory signaling cascades activated by DFP.

Inflammatory MediatorObserved Change Post-DFP ExposureBrain Regions Affected
TNF-αIncreased mRNA expressionFrontal Cortex, Hippocampus, Striatum, Hypothalamus, Cerebellum
IL-6Increased mRNA expressionFrontal Cortex, Hippocampus, Striatum, Hypothalamus, Cerebellum
IL-1βIncreased mRNA expressionFrontal Cortex, Hippocampus, Striatum, Hypothalamus, Cerebellum
CCL2Increased mRNA expressionFrontal Cortex, Hippocampus, Striatum, Hypothalamus, Cerebellum
Prostaglandin E2 (PGE2)Increased levelsCortex, Hippocampus

Research suggests that the neuroinflammatory response to DFP can be modulated by systemic factors, such as physiological stress. researchgate.netresearchgate.net Studies using rodent models have shown that pre-exposure to the stress hormone corticosterone (B1669441) can exacerbate or "prime" the neuroinflammatory response to a subsequent DFP challenge. researchgate.netresearchgate.net

In animals treated with corticosterone prior to DFP administration, the subsequent increase in pro-inflammatory cytokine mRNA levels in the brain was significantly enhanced. researchgate.net This priming effect suggests that systemic stress can lower the threshold for neuroinflammatory responses to organophosphates, potentially leading to more severe neurological outcomes. This interaction between stress and chemical exposure is a critical area of investigation, particularly in understanding complex conditions like Gulf War Illness, where veterans were exposed to a combination of stressors and low-level nerve agent surrogates. researchgate.netresearchgate.netelsevierpure.com

Long-Term Neurological Sequelae and Cognitive Dysfunction Studies

Diisopropyl fluorophosphate (B79755) (DFP) serves as a valuable surrogate for studying the neurotoxic effects of more potent organophosphate (OP) nerve agents. Research using DFP models has been instrumental in elucidating the long-term neurological consequences of OP exposure, which can persist long after the initial cholinergic crisis has subsided. These studies often reveal chronic and debilitating effects on cognitive function and neurological health.

Exposure to DFP has been shown to induce lasting impairments in learning and memory. frontiersin.orgnih.gov Animal models have demonstrated that even a single acute exposure to DFP can result in persistent deficits in spatial learning and working memory. nih.govnih.gov For instance, rats exposed to DFP showed impaired performance in the Morris water maze, a task that assesses spatial learning and memory, one month after exposure. frontiersin.org Similarly, deficits in Pavlovian fear conditioning and novel object recognition have been observed at two and three months post-exposure, respectively. frontiersin.org These cognitive deficits are thought to be linked to the persistent neuroinflammation and alterations in cellular senescence markers observed in brain regions critical for memory, such as the hippocampus and prefrontal cortex. nih.govresearchgate.net

Interestingly, the nature of the cognitive deficits can vary depending on the specific OP compound. While both chlorpyrifos (B1668852) and DFP have been shown to cause chronic deficits in spatial learning and memory, DFP-exposed rats specifically exhibited impairments in cognitive flexibility when the location of a platform in a water maze was changed. nih.gov This suggests that different OPs may have distinct effects on various cognitive domains. nih.gov

Interactive Table: DFP-Induced Cognitive Deficits in Animal Models

Cognitive Domain Behavioral Task Animal Model Key Findings
Spatial Learning & Memory Morris Water Maze Rat Impaired performance 1 month post-DFP exposure. frontiersin.org
Fear Memory Pavlovian Fear Conditioning Rat Deficits observed 2 months post-DFP exposure. frontiersin.org
Recognition Memory Novel Object Recognition Rat Impairments noted 3 months post-DFP exposure. frontiersin.org
Working Memory Y-Maze Spontaneous Alternation Mouse Persistent deficits observed after acute DFP exposure. nih.gov
Cognitive Flexibility Relocated Platform Water Maze Rat DFP-exposed rats showed impaired ability to adapt to the new platform location. nih.gov

A significant long-term consequence of acute DFP intoxication is the development of chronic seizures and epilepsy. aesnet.org Exposure to DFP can trigger status epilepticus (SE), a state of prolonged seizure activity, which often leads to the later development of spontaneous recurrent seizures (SRS). aesnet.orgfrontiersin.org Animal models have been crucial in characterizing the progression of epileptogenesis following DFP-induced SE. aesnet.org

Studies using electroencephalographic (EEG) recordings in rats have shown that following DFP-induced SE, animals can develop chronic seizure activity within hours, with seizures occurring multiple times a day for at least a month. aesnet.org The severity of the initial SE is often correlated with the severity of the subsequent brain damage and the likelihood of developing SRS. nih.gov Research has also identified a subpopulation of rats that are resistant to DFP-induced seizures, providing a unique opportunity to study the neurological damage that occurs independently of severe seizure activity. escholarship.orgnih.gov Even in the absence of overt seizures, DFP exposure can lead to persistent neuropathology. escholarship.org

The development of epilepsy in these models is associated with significant pathological changes in the brain, including neurodegeneration, gliosis (the proliferation of glial cells in response to injury), and the formation of glial scars, particularly in the piriform cortex. frontiersin.org

Recent research has implicated cellular senescence as a novel pathogenic mechanism underlying the chronic neurological deficits observed after acute OP intoxication. frontiersin.orgnih.gov Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including neurotoxicity. researchgate.netexlibrisgroup.com Senescent cells can accumulate in tissues and contribute to aging-related pathologies and chronic inflammation through the secretion of a pro-inflammatory profile of molecules known as the senescence-associated secretory phenotype (SASP). frontiersin.orgresearchgate.net

In rat models of acute DFP intoxication, a delayed onset of cellular senescence has been observed in neurons. frontiersin.org Specifically, an increase in the senescence biomarker p16 was detected in multiple brain regions, including the hippocampus, amygdala, piriform cortex, and thalamus, at 3 and 6 months post-exposure, but not at 1 month. frontiersin.orgnih.gov This suggests that cellular senescence is a delayed but persistent consequence of DFP exposure. frontiersin.org The spatial distribution of these senescent neurons overlaps with areas of neurodegeneration. frontiersin.orgnih.gov

Furthermore, studies in mice have shown that acute DFP exposure leads to persistent alterations in several senescence markers and proinflammatory cytokines in brain regions associated with memory function. nih.gov This link between DFP-induced cognitive deficits and cellular senescence suggests that targeting senescent cells could be a potential therapeutic strategy to mitigate the long-term neurological consequences of OP exposure. frontiersin.org

Diisopropyl fluorophosphate has been extensively used as a surrogate for nerve agents like sarin (B92409) in the development of animal models of Gulf War Illness (GWI). health.milnih.gov GWI is a complex, multi-symptom disorder affecting veterans of the 1991 Persian Gulf War, with symptoms including fatigue, chronic pain, and cognitive problems. frontiersin.org It is hypothesized that exposure to a combination of stressors, prophylactic medications, and low-level nerve agents contributed to the development of GWI. nih.gov

Animal models of GWI often involve exposing rodents to DFP in combination with other agents relevant to the Gulf War theater, such as pyridostigmine (B86062) bromide (PB), N,N-diethyl-meta-toluamide (DEET), and corticosterone (CORT) to simulate stress. health.milfrontiersin.org These models have been instrumental in demonstrating that combined exposures can lead to neuroinflammatory responses and other neuropathological changes consistent with GWI symptoms. health.milnih.gov

For example, studies have shown that pretreatment with CORT can significantly augment the neuroinflammatory response to DFP. nih.govresearchgate.net These models have also been used to investigate the genetic basis of susceptibility to GWI, with research identifying variability in the neuroinflammatory response to CORT and DFP exposure across different mouse strains. va.gov The use of DFP in these models continues to provide valuable insights into the complex etiology of GWI and aids in the development of potential therapeutic interventions. cdc.govcdc.gov

Neuronal Injury Mechanisms and Neurodegeneration Research

The neurotoxic effects of this compound extend beyond its immediate impact on cholinergic systems, leading to delayed neuronal injury and progressive neurodegeneration. Understanding the underlying mechanisms is critical for developing effective neuroprotective strategies.

A key mechanism contributing to DFP-induced neuronal damage is excitotoxicity, a process where excessive stimulation of glutamate (B1630785) receptors leads to neuronal cell death. nih.gov The initial inhibition of acetylcholinesterase (AChE) by DFP causes an accumulation of acetylcholine in the synaptic cleft. escholarship.org This hypercholinergic state triggers a cascade of events, including the enhanced release of the excitatory neurotransmitter glutamate. nih.gov

The overactivation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, results in a massive influx of calcium ions into neurons. This calcium overload activates various downstream pathways that contribute to neuronal injury, including the activation of proteases and lipases, the generation of reactive oxygen species, and mitochondrial dysfunction. Ultimately, these processes lead to neuronal damage and death. nih.gov The excitotoxic cascade is a significant contributor to the neurodegeneration observed in various brain regions following DFP exposure, including the hippocampus, amygdala, and piriform cortex. nih.gov

Oxidative Stress and Reactive Species Contributions to Damage

Exposure to this compound (DFP) has been shown to induce significant oxidative stress within the central nervous system, a key mechanism contributing to its neurotoxic effects. This is characterized by a sustained increase in reactive oxygen species (ROS), mitochondrial dysfunction, and subsequent damage to cellular components. nih.gov

Research indicates that acute DFP intoxication leads to a rapid and significant increase in biomarkers of oxidative damage. nih.gov Studies in rat models have demonstrated a time-dependent increase in F2-isoprostanes (F2-IsoPs), a marker of global free radical damage, and F4-neuroprostanes (F4-NeuroPs), a specific marker for lipid peroxidation in neuronal membranes. These increases can be detected as early as 30 minutes post-exposure. nih.gov The generation of ROS is thought to directly cause mitochondrial dysfunction, which in turn impairs oxidative phosphorylation and leads to further ROS production, creating a damaging feedback loop that promotes cellular degeneration.

The neuroinflammatory response triggered by DFP is also closely linked to oxidative stress. Pro-inflammatory cytokines can induce mitochondrial dysfunction and the production of ROS. nih.gov Furthermore, NADPH oxidase (NOX) has been identified as a primary producer of ROS following status epilepticus induced by organophosphates like DFP. frontiersin.org Studies have shown that DFP exposure leads to an increase in oxidative stress markers such as nitrite, ROS, and glutathione (B108866) disulfide (GSSG) in the serum. frontiersin.org

Lipidomics analyses of brain tissue from rats intoxicated with DFP have revealed significant alterations in lipid mediators, many of which are products of oxidative pathways. For instance, levels of prostaglandins such as PGD2 and PGE2, which are metabolites of the cyclooxygenase (COX) pathway and are considered pro-inflammatory, increase rapidly following DFP exposure. nih.gov This increase in pro-inflammatory lipid mediators correlates with histological markers of neuroinflammation. nih.gov

Table 1: Changes in Oxidative Stress Markers Following DFP Exposure in Rats
BiomarkerChange ObservedTime Point of ObservationSignificance
F2-Isoprostanes (F2-IsoPs)Significant Increase (142%)As early as 30 minutes post-exposureIndicator of global free radical damage and lipid peroxidation. nih.gov
F4-Neuroprostanes (F4-NeuroPs)Significant Increase (225%)As early as 30 minutes post-exposureSpecific marker of lipid peroxidation in neuronal membranes. nih.gov
NitriteDecreased by mitoapocynin treatment in DFP-exposed animalsPost-DFP exposureMarker of nitric oxide production and oxidative stress. frontiersin.org
Reactive Oxygen Species (ROS)Decreased by mitoapocynin treatment in DFP-exposed animalsPost-DFP exposureGeneral indicator of oxidative stress. frontiersin.org
Glutathione Disulfide (GSSG)Decreased by mitoapocynin treatment in DFP-exposed animalsPost-DFP exposureIndicator of oxidative stress, representing the oxidized form of glutathione. frontiersin.org

Apoptotic and Necrotic Cell Death Processes

This compound (DFP) induces neuronal cell death through both apoptotic and necrotic pathways. The specific form of cell death can depend on the cell type and the context of the exposure.

Evidence from animal models demonstrates that acute DFP intoxication leads to significant neuronal injury that encompasses both apoptosis and necrosis. nih.gov Histological analyses using techniques such as Fluoro-Jade B (FJB) staining, which identifies degenerating neurons, and Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays, a common method for detecting DNA fragmentation characteristic of apoptosis, have been employed to study these processes. In many affected brain regions following DFP exposure, a high degree of co-localization between FJB and TUNEL staining is observed, suggesting that apoptosis is a prominent mechanism of DFP-induced neuronal cell death. nih.gov However, ultrastructural studies have confirmed the presence of both apoptotic and necrotic morphologies in neurons after exposure to organophosphates with similar mechanisms of action to DFP. nih.gov

The delayed neuronal death observed after DFP-induced seizures is a key feature of its neurotoxicity. nih.gov While the initial cholinergic crisis occurs rapidly, evidence of neuronal cell death, as indicated by FJB staining, may not appear until several hours after exposure. nih.gov This delayed neuronal injury is particularly prominent in vulnerable brain regions like the hippocampus. nih.gov

It is important to note that DFP's effects on apoptosis can be complex. For instance, in in vitro studies using human neutrophils, DFP has been shown to inhibit constitutive apoptosis. This inhibition is associated with a reduction in the processing and activity of caspase-3 and caspase-8, key executioner and initiator caspases in the apoptotic cascade, respectively.

Sex-Dependent Vulnerability and Neuropathological Heterogeneity

Research has revealed significant sex-dependent differences in the neurotoxic outcomes of acute this compound (DFP) intoxication, highlighting the importance of considering sex as a biological variable in neurotoxicology studies. These differences manifest in the severity of acute symptoms, as well as in the nature and progression of chronic neuropathology.

A key finding is that following acute DFP exposure in juvenile rats, males exhibit more severe seizure behavior than females, a difference that has been corroborated by electroencephalographic (EEG) recordings. nih.govelsevierpure.com Despite the more severe acute seizures in males, both sexes experience significant neurodegeneration and persistent microglial activation in numerous brain regions. nih.govelsevierpure.com

However, the response of other glial cells, specifically astrocytes, shows a distinct sex-specific pattern. Astrogliosis, the reactive proliferation of astrocytes in response to central nervous system injury, occurs earlier and is more severe in males compared to females following DFP exposure. nih.govelsevierpure.com This suggests a sex-specific temporal and magnitudinal difference in the reactive glial response to DFP-induced neurotoxicity.

Furthermore, the effects of DFP on adult hippocampal neurogenesis, the process of generating new neurons in the hippocampus, are also sex-dependent. Acute DFP intoxication has been found to alter hippocampal neurogenesis in males, but not in females. nih.govelsevierpure.com This finding points to a specific vulnerability of the male hippocampus to the disruptive effects of DFP on this form of neural plasticity.

Despite these sex-specific differences in acute seizure severity, astrogliosis, and hippocampal neurogenesis, both male and female rats exposed to DFP exhibit pronounced and comparable memory deficits. nih.govelsevierpure.com This suggests that while the underlying neuropathological pathways may differ between the sexes, the ultimate functional outcome in terms of cognitive impairment can be similar. The persistent microglial activation observed in both sexes is thought to be a more critical factor than astrogliosis or altered neurogenesis in the development of these cognitive deficits. nih.govelsevierpure.com

Table 2: Sex-Dependent Differences in Response to Acute DFP Intoxication in Juvenile Rats
Neuropathological OutcomeMale ResponseFemale ResponseReference
Seizure SeverityMore severeLess severe nih.govelsevierpure.com
NeurodegenerationSignificantSignificant nih.govelsevierpure.com
Microglial ActivationPersistentPersistent nih.govelsevierpure.com
AstrogliosisEarlier and more severeLater and less severe nih.govelsevierpure.com
Hippocampal NeurogenesisAlteredUnaltered nih.govelsevierpure.com
Memory DeficitsPronouncedPronounced nih.govelsevierpure.com

Pharmacological Countermeasures and Therapeutic Development in Diisopropyl Fluorophosphate Exposure

Research on Cholinesterase Reactivators (Oximes) and Their Efficacy

The primary post-exposure treatment for organophosphate poisoning involves the administration of a cholinesterase reactivator, typically an oxime. dtic.mil These compounds work by nucleophilically attacking the phosphorus atom of the organophosphate-AChE complex, thereby breaking the bond and regenerating the active enzyme.

Research has demonstrated that the efficacy of oximes against DFP-inhibited AChE can vary significantly depending on the specific oxime structure. dtic.mil Pralidoxime (2-PAM) is a classical oxime that has shown neuroprotective effects when applied after DFP exposure. nih.govnih.gov Studies on rat models have shown that bis-pyridinium oximes can be effective against DFP intoxication. nih.gov However, not all oximes are equally effective. For instance, a study comparing various oximes found that while some, like TMB-4 and LüH-6, are potent reactivators for AChE inhibited by many pesticides, their effectiveness against specific nerve agents can differ. dtic.mil

The chemical properties of oximes, such as their hydrophilicity, also play a crucial role in their in vivo efficacy. Research suggests that oximes with strong hydrophilicity tend to be less toxic and more effective at reducing DFP-induced mortality. elsevierpure.com Conversely, more lipophilic oximes, while potentially better in vitro reactivators, may also be more toxic in vivo. elsevierpure.com One study highlighted that the experimental oxime K-27 showed promise as a broad-spectrum prophylactic agent against various organophosphates, ranking third in efficacy for DFP administration. nih.gov Another oxime, diacetylmonoxime (DAM), was found to reactivate AChE and normalize acetylcholine (B1216132) levels after exposure to low doses of DFP. nih.gov

It's important to note that the "aging" process, where the organophosphate-AChE complex undergoes a chemical change that renders it resistant to reactivation by oximes, is a significant challenge in treatment. researchgate.net The effectiveness of oxime therapy is, therefore, time-dependent.

Table 1: Research Findings on Cholinesterase Reactivators (Oximes) for Diisopropyl Fluorophosphate (B79755) Exposure

OximeResearch FindingSource(s)
Pralidoxime (2-PAM)A classical antidote that provides significant neuroprotection when applied 30 minutes after DFP exposure. nih.govnih.gov Effective against DFP intoxication when used in combination with atropine (B194438). nih.gov nih.govnih.govnih.gov
Bis-pyridinium oximesDemonstrated therapeutic efficacy against DFP intoxication in rodent models. nih.gov nih.gov
K-27An experimental oxime that ranked third in prophylactic efficacy against DFP administration among several reversible AChE inhibitors. nih.gov nih.gov
Diacetylmonoxime (DAM)Reactivated AChE activity and normalized acetylcholine levels after exposure to low doses of DFP. nih.gov nih.gov
TMB-4 and LüH-6Potent reactivators of AChE inhibited by a majority of organophosphorus pesticides, but their specific efficacy against DFP can vary. dtic.mil dtic.mil

Antagonism of Muscarinic Receptor Overstimulation (Atropine Research)

A cornerstone of therapy for DFP poisoning is the use of atropine, a competitive antagonist of muscarinic acetylcholine receptors. nih.govnih.gov By blocking these receptors, atropine counteracts the effects of acetylcholine accumulation, thereby mitigating many of the life-threatening symptoms of cholinergic crisis. nih.govnih.gov

Research has consistently shown that atropine is neuroprotective when administered following DFP exposure. nih.govnih.gov Studies using hippocampal slices demonstrated that atropine applied 30 minutes after DFP significantly protected neurons. nih.gov In animal models, atropine has been shown to partially attenuate the acute functional signs of DFP toxicity. nih.govacs.org

Table 2: Research Findings on Atropine in Diisopropyl Fluorophosphate Exposure

Research FocusKey FindingSource(s)
NeuroprotectionAtropine applied 30 minutes after DFP exposure significantly protected hippocampal neurons. nih.gov nih.gov
Symptom AttenuationPartially attenuated acute functional signs of DFP toxicity in rats. nih.govacs.org nih.govacs.org
Mechanism of ActionActs as a competitive antagonist of muscarinic acetylcholine receptors, blocking the effects of excess acetylcholine. nih.govnih.govnih.gov nih.govnih.govnih.gov
Combination TherapyNeuroprotective effects can be enhanced when used with oximes. nih.gov The combination of atropine and the oxime 2-PAM showed a high recovery rate of cholinesterase. researchgate.net nih.govresearchgate.net

Development of Anticonvulsant Therapies for this compound-Induced Seizures

A critical and often life-threatening consequence of DFP exposure is the induction of seizures, which can progress to status epilepticus and cause significant brain damage. tandfonline.com Therefore, the development of effective anticonvulsant therapies is a major focus of research.

Benzodiazepines, such as diazepam and midazolam, are the standard first-line treatment for seizures induced by chemical agents. Their mechanism of action involves enhancing the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.gov

Research is ongoing to identify more effective or alternative anticonvulsant strategies. Studies have investigated the potential of other classes of drugs. For example, some antiepileptic drugs like carbamazepine, phenytoin, and valproate have been shown to reduce the activity of carbonic anhydrase II, which may contribute to their anticonvulsant effects. Clonazepam is another antiepileptic drug that has been studied for its effectiveness in treating myoclonic seizures.

It is important to note that DFP can induce neuropathology even in the absence of overt seizure activity, suggesting that seizure-independent mechanisms of neurotoxicity are also at play. tandfonline.com This highlights the need for neuroprotective strategies beyond just seizure control.

Table 3: Research on Anticonvulsant Therapies for this compound-Induced Seizures

Anticonvulsant Drug ClassExamplesMechanism of ActionResearch RelevanceSource(s)
BenzodiazepinesDiazepam, MidazolamEnhance the effect of the inhibitory neurotransmitter GABA. nih.govStandard first-line treatment for chemical-induced seizures. nih.gov
Carbonic Anhydrase InhibitorsAcetazolamideInhibit carbonic anhydrase, which can have anticonvulsant effects.A potential therapeutic target for seizure control.
Various AntiepilepticsCarbamazepine, Phenytoin, ValproateMultiple mechanisms, including effects on ion channels and carbonic anhydrase.Investigated for their potential to manage seizures.
Benzodiazepine (alternative)ClonazepamEnhances GABAergic inhibition.Studied for its efficacy in treating various seizure types.

Exploration of Novel Neuroprotective Agents and Pathways

Beyond the standard treatments, research is actively exploring novel neuroprotective agents and pathways to prevent or reduce the neuronal damage caused by DFP. These emerging strategies aim to target different aspects of the toxicity cascade initiated by AChE inhibition.

One promising area of research involves novel compounds that exhibit neuroprotective properties. For example, a cembranotriene-diol known as 4R was found to be neuroprotective in hippocampal slices exposed to DFP. nih.govnih.gov Its mechanism is thought to involve anti-apoptotic pathways. nih.gov Another novel approach is the use of a caspase-9 inhibitor, which has shown neuroprotective effects when administered shortly before or after DFP exposure, suggesting that apoptosis plays a role in DFP-induced neurotoxicity. nih.govnih.gov

Neurosteroids are also being investigated for their neuroprotective potential. Some synthetic, water-soluble neurosteroids have shown promise in mitigating the long-term neurological dysfunction, neurodegeneration, and neuroinflammation associated with organophosphate intoxication. Additionally, indirect cannabinomimetics, such as URB597 and URB602, have been studied for their ability to attenuate some of the acute and delayed effects of DFP. acs.org

Furthermore, research into functional food nutrients has identified compounds like flavonoids and other bioactive nutrients that may offer neuroprotection by inhibiting oxidative stress and neuroinflammation.

Table 4: Novel Neuroprotective Agents and Pathways in this compound Exposure

Agent/PathwayDescriptionObserved EffectsSource(s)
4R-cembranotriene-diol (4R)A novel cembranotriene-diol.Showed significant neuroprotection in hippocampal slices exposed to DFP. nih.govnih.gov nih.govnih.gov
Caspase-9 InhibitorAn inhibitor of a key enzyme in the apoptotic pathway.Neuroprotective when applied 5–10 minutes before or after DFP exposure. nih.govnih.gov nih.govnih.gov
Synthetic NeurosteroidsWater-soluble synthetic neurosteroids.Showed potential to reduce long-term neurological dysfunction and neuroinflammation following organophosphate intoxication.
CannabinomimeticsURB597 and URB602 (indirect cannabinomimetics).Partially attenuated some acute and delayed effects of DFP intoxication in rats. acs.org acs.org
Flavonoids and Bioactive NutrientsFunctional food components.May inhibit oxidative stress and neuroinflammation, offering potential neuroprotection.

Pre-Exposure Prophylaxis Research and Development

Pre-exposure prophylaxis (PrEP) involves the administration of a protective agent before potential exposure to a toxic substance. In the context of DFP, PrEP research focuses on preventing the irreversible inhibition of AChE. The primary strategy involves the use of reversible AChE inhibitors. nih.gov

The most well-studied PrEP agent against organophosphates is pyridostigmine (B86062) bromide (PB). nih.govnih.gov PB is a carbamate (B1207046) that reversibly binds to a fraction of AChE, thereby protecting it from irreversible phosphorylation by DFP. nih.gov This protected pool of AChE can then be rapidly regenerated, ensuring sufficient enzyme activity to prevent a full-blown cholinergic crisis. While PB has been a cornerstone of military PrEP strategies, research has shown that its efficacy can be limited and may not be necessary to ensure survival in all DFP intoxication scenarios in animal models. nih.gov

Other reversible AChE inhibitors have also been investigated. Physostigmine has been shown to be superior to pyridostigmine in some experimental settings. nih.gov The experimental oxime K-27 has also been identified as a promising broad-spectrum prophylactic agent. nih.gov More recently, research has focused on slow-binding reversible AChE inhibitors, such as C547, which have a longer duration of action and could provide protection for an extended period. In one study, C547 pretreatment was effective for up to 96 hours, significantly longer than the protection afforded by pyridostigmine.

The development of effective PrEP is crucial for individuals at high risk of exposure to DFP and other nerve agents, such as military personnel and first responders. acs.org

Table 5: Research on Pre-Exposure Prophylaxis for this compound Exposure

Prophylactic AgentDescriptionResearch FindingsSource(s)
Pyridostigmine Bromide (PB)A reversible carbamate inhibitor of AChE.Standard military PrEP agent. Protects a fraction of AChE from irreversible inhibition. nih.gov Some studies question its necessity for survival in all DFP exposure models. nih.gov nih.govnih.gov
PhysostigmineA reversible AChE inhibitor.Shown to be a more effective prophylactic than pyridostigmine in some studies. nih.gov nih.gov
K-27An experimental oxime with reversible AChE inhibitory properties.Considered a promising broad-spectrum prophylactic agent against various organophosphates, including DFP. nih.gov nih.gov
C547A long-lasting, slow-binding reversible AChE inhibitor.Demonstrated a significantly longer duration of prophylactic effect (up to 96 hours) compared to pyridostigmine in mice.

Bioremediation and Enzymatic Detoxification of Diisopropyl Fluorophosphate

Characterization of Diisopropyl Fluorophosphatase (DFPase)

Diisopropyl fluorophosphatase (DFPase), originally discovered in the squid Loligo vulgaris, is a Ca²⁺-dependent phosphotriesterase that efficiently catalyzes the hydrolysis of DFP and a range of other G-type nerve agents like sarin (B92409) and soman. researchgate.net This enzyme is a monomeric protein with a molecular weight of approximately 35 kDa, composed of 314 amino acids forming a six-bladed β-propeller structure. mdpi.com While DFPase demonstrates high stability under various temperature and pH conditions, its catalytic efficiency can vary depending on the specific organophosphate substrate. mdpi.com

The catalytic mechanism of DFPase has been a subject of extensive investigation. One proposed mechanism involves a direct nucleophilic attack by the carboxylate side chain of an aspartic acid residue, Asp229, on the phosphorus center of the DFP molecule. escholarship.orgresearchgate.net This attack leads to the formation of a transient pentavalent intermediate. Subsequently, the P-F bond is cleaved, resulting in a covalent phosphoacyl enzyme intermediate. escholarship.orgresearchgate.net The catalytic cycle is completed by the hydrolysis of this intermediate by a water molecule, which is coordinated to the catalytic Ca²⁺ ion and activated by another residue, Asp121, leading to the release of diisopropyl phosphate. researchgate.net

Another proposed mechanism suggests that for certain substrates like sarin, Asp229 may act to activate an intervening water molecule for the nucleophilic attack, rather than directly attacking the phosphorus center itself. mdpi.comresearchgate.net Site-directed mutagenesis studies have also highlighted the importance of other residues. For instance, replacing the histidine residue H287 with asparagine results in a significant loss of catalytic activity, suggesting its role as a general base catalyst that activates a water molecule. nih.gov

Despite its natural efficacy, wild-type DFPase exhibits a preference for the less toxic stereoisomers of chiral organophosphates, which limits its practical application in detoxifying the more potent enantiomers. mdpi.com To address this, researchers have employed enzyme engineering techniques, including rational design and site-directed mutagenesis, to enhance the catalytic activity and alter the stereoselectivity of DFPase.

By introducing specific mutations in the active site, scientists have successfully created DFPase variants with reversed enantioselectivity. mdpi.com For example, quadruple mutants of DFPase have been constructed that show a significant preference for the more toxic Sₚ stereoisomers of G-type nerve agents. mdpi.com These engineered enzymes not only exhibit improved stereoselectivity but also demonstrate enhanced enzymatic activity against their target substrates. mdpi.com Such modifications are guided by a detailed understanding of the enzyme's structure and its interaction with the substrate, paving the way for the development of more effective biocatalysts for DFP detoxification.

Investigation of Organophosphorus Acid Anhydrolase (OPAA) and Paraoxonase (PON1)

Beyond DFPase, other enzymes such as Organophosphorus Acid Anhydrolase (OPAA) and Paraoxonase (PON1) have been investigated for their ability to hydrolyze DFP and other organophosphates.

Organophosphorus Acid Anhydrolase (OPAA), found in various organisms including the marine bacterium Alteromonas undina, is a highly active enzyme against a range of organophosphorus compounds, particularly those with P-F bonds. researchgate.netnih.gov Purified OPAA from Alteromonas undina has a specific activity of approximately 575 µmol/min/mg of protein with DFP as the substrate. researchgate.net OPAA generally displays a broad substrate specificity, hydrolyzing various G-type nerve agents. nih.gov

Paraoxonase 1 (PON1) is a mammalian serum enzyme associated with high-density lipoproteins (HDL) that also exhibits phosphotriesterase activity. semanticscholar.org While its primary substrates are lactones, PON1 can hydrolyze a variety of organophosphates, including paraoxon (B1678428), diazoxon, and DFP. semanticscholar.orgresearchgate.net The catalytic efficiency of PON1 can be influenced by polymorphisms in its gene, which affect its activity towards different substrates. researchgate.net

EnzymeOrganismSubstratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)
DFPase Loligo vulgarisDiisopropyl fluorophosphate (B79755)526--
OPAA Alteromonas undinaDiisopropyl fluorophosphate---
PON1 (recombinant human) Drosophila S2 cellsThis compound--4,333
PON1 (recombinant human) Drosophila S2 cellsParaoxon--250

Data sourced from multiple studies. Kinetic parameters can vary based on experimental conditions.

To produce these enzymes in larger quantities and to facilitate their engineering for improved performance, recombinant expression systems have been developed. OPAA from Alteromonas sp. JD6.5 has been successfully cloned and expressed in Escherichia coli, with production levels reaching up to 50% of the cellular protein. creative-enzymes.com This high-level expression is crucial for the large-scale production needed for bioremediation applications. Furthermore, protein engineering strategies, such as site-directed mutagenesis of the substrate-binding pocket, have led to OPAA variants with significantly increased catalytic efficiency and altered stereospecificity towards specific nerve agents. creative-enzymes.com

Similarly, recombinant human PON1 (rh-PON1) has been expressed in various systems, including E. coli and Drosophila S2 cells. mdpi.com Expression in E. coli often results in the formation of inactive inclusion bodies, requiring in vitro refolding to obtain active enzymes. To enhance stability and purification efficiency, rh-PON1 has been fused with the human immunoglobulin Fc domain (PON1-hFc). mdpi.com This fusion protein, expressed in Drosophila S2 cells, demonstrated higher stability and improved catalytic efficiency for both DFP and paraoxon hydrolysis compared to the non-fused recombinant enzyme. mdpi.com

Advanced Delivery Systems for Biocatalysts

A significant challenge in the practical application of enzymatic bioremediation is the stability and delivery of the biocatalysts to the site of contamination. To address this, various advanced delivery systems are being explored to protect the enzymes from harsh environmental conditions and to enhance their operational stability.

Immobilization of enzymes on solid supports is a common strategy to improve their stability and reusability. nih.gov For instance, a triple mutant of the enzyme SsoPox has been covalently immobilized on polymeric membranes, resulting in high degradation of paraoxon and enhanced long-term stability. nih.gov

Encapsulation within nanomaterials offers another promising approach. Polymer-based nanoparticles, such as dendrimers and copolymers, have been used to encapsulate organophosphate-degrading enzymes like OPAA and phosphotriesterase (PTE). escholarship.org Poly(2-alkyloxazoline) dendrimers with hydrophobic cores have been shown to encapsulate OPAA, facilitating the degradation of DFP while allowing for the free diffusion of substrates and products. escholarship.org Similarly, self-assembled nanoparticles of PEG-polypropylene sulfide (B99878) (PPS) copolymers have been used to encapsulate PTE, creating an effective system for OP detoxification. escholarship.org

Metal-organic frameworks (MOFs) have also emerged as a platform for enzyme encapsulation. The encapsulation of a nerve agent detoxifying enzyme within a mesoporous zirconium MOF has been shown to confer both thermal and long-term stability to the enzyme. These advanced delivery systems not only protect the biocatalyst but also have the potential to improve its catalytic performance, paving the way for more effective and robust bioremediation technologies for this compound and other organophosphorus compounds.

Liposomal Encapsulation of Enzymes

Liposomal encapsulation is a strategy employed to protect enzymes from degradation and enhance their therapeutic and environmental applications. By enclosing enzymes within these artificial vesicles, their circulation time and stability can be significantly improved.

Studies have focused on the encapsulation of organophosphorus acid anhydrolase (OPAA), an enzyme capable of hydrolyzing DFP, within sterically stabilized liposomes. This method creates a biodegradable and protective microenvironment for the enzyme. The rate of DFP hydrolysis by OPAA-containing liposomes has been quantified by measuring the change in fluoride (B91410) ion concentration. Research has demonstrated that encapsulating OPAA enhances its protective effects against the lethal impacts of DFP. While the free enzyme alone offers some protection, its efficacy is greatly increased when combined with encapsulated systems. nih.gov

The versatility of liposomes allows for the incorporation of various molecules, including hydrophilic, hydrophobic, and amphiphilic substances, making them suitable carriers for controlled enzyme release. mdpi.com Challenges in liposomal encapsulation, such as colloidal stability and encapsulation efficiency, are being addressed through innovative production methods. mdpi.com For instance, the encapsulation of acetylcholinesterase in liposomes, with membrane permeability modified by porins, has been shown to recover the full function of the enzyme. mdpi.com

Encapsulation SystemEnzymeTarget SubstrateKey Finding
Sterically Stabilized LiposomesOrganophosphorus Acid Anhydrolase (OPAA)This compound (DFP)Enhanced antidotal protection and degradation of DFP compared to the free enzyme. nih.gov
Liposomes with PorinsAcetylcholinesterase (AChE)Acetylcholine (B1216132)Full enzymatic function was recovered by modifying membrane permeability. mdpi.com
PEGylated LiposomesL-asparaginase (ASNase)AsparagineProtection from degradation by plasma proteases and optimized pharmacokinetic profile. mdpi.com

Bacterial Outer Membrane Vesicles as Enzyme Carriers

Bacterial outer membrane vesicles (OMVs) are naturally secreted proteoliposomes that offer a robust platform for enzyme encapsulation and delivery. nih.goviu.edu These vesicles can protect enzymatic cargo from harsh environmental conditions, thereby enhancing their stability and activity.

Research has demonstrated the successful encapsulation of diisopropyl fluorophosphatase (DFPase), an enzyme that hydrolyzes DFP, into engineered OMVs. researchgate.netnih.gov This encapsulation strategy has been shown to preserve the catalytic activity of DFPase even after lyophilization, extended storage, and exposure to extreme temperatures up to 80°C. researchgate.netnih.gov The DFPase-OMV complexes were effective in hydrolyzing both DFP and paraoxon. researchgate.netnih.gov

Different strategies for packaging enzymes into OMVs have been explored, focusing on the use of membrane anchors and linkers to attach the enzyme to the vesicle. nih.govresearchgate.net Studies comparing various anchors, such as the lipopeptide Lpp' and the transmembrane porin protein OmpA, have shown that the choice of anchor and the length of the linker can significantly influence the packaging efficiency and bioactivity of the encapsulated enzymes like phosphotriesterase (PTE) and DFPase. nih.govresearchgate.net For the Lpp' anchor, it was found that increased linker length corresponded to increased packaging and activity. researchgate.net OMV-packaged PTE maintained significantly more activity compared to the free enzyme after being subjected to elevated temperatures, multiple freeze-thaw cycles, and lyophilization. iu.edu

EnzymeOMV Packaging StrategyStability EnhancementReference
Diisopropyl fluorophosphatase (DFPase)Recombinant lipopeptide anchorProtected activity up to 80°C, after lyophilization, and extended storage. researchgate.netnih.gov
Phosphotriesterase (PTE)SpyCatcher/SpyTag bioconjugation with OmpA anchor>100-fold more activity after 14 days at 37°C; 3.4-fold post four freeze-thaw cycles; 43-fold after lyophilization. iu.edu
PTE and DFPaseComparison of 6 anchors/directors (Lpp', SlyB, SLP, OmpA, MBP, BtuF)Packaging efficiency and bioactivity are influenced by the choice of anchor and linker length. nih.govresearchgate.net

Metal-Organic Frameworks for Enzyme Stabilization

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions and organic ligands that have emerged as a promising platform for enzyme immobilization. nih.govmdpi.com Their high stability and tunable structural properties allow them to protect enzymes from harsh conditions, such as high temperatures and organic solvents. nih.govnih.gov

The encapsulation of enzymes within MOFs can be achieved through various methods, including in situ synthesis where the MOF is formed around the enzyme. nih.govnih.gov This approach has been used to encapsulate enzymes in MOFs like ZIF-8 and NU-1003. A study on organophosphorus acid anhydrolase (OPAA) encapsulated in NU-1003 (OPAA@NU-1003) demonstrated a significant increase in the initial reaction rate for the hydrolysis of the nerve agent Soman, a compound structurally related to DFP. nih.gov The size of the enzyme-MOF composite was found to affect its enzymatic activity, with 300 nm OPAA@NU-1003 particles achieving a reaction rate three times faster than the free enzyme for Soman hydrolysis. nih.gov This indicates that such composites could efficiently deactivate organophosphates like DFP. nih.gov

One of the challenges in using MOFs for enzyme immobilization is their stability in aqueous buffer solutions, which are necessary for enzymatic activity. nih.gov Research has shown that the choice of buffer can significantly impact the structural integrity of the MOF. nih.gov To address this, strategies such as applying polymer coatings have been evaluated to improve the stability of MOFs in aqueous environments. nih.gov

Environmental Decontamination Strategies

Building upon the advancements in enzyme stabilization, broader strategies for the environmental decontamination of this compound are being developed. These include the use of engineered microorganisms and cell-free enzymatic systems designed for efficient and targeted degradation of organophosphates.

Engineered Microbial Systems for Organophosphate Degradation

The use of microorganisms for the bioremediation of organophosphate-contaminated environments is considered a viable and eco-friendly approach. oup.com The first microorganism capable of degrading organophosphorus compounds was identified in 1973, and since then, numerous bacterial and fungal species with this capability have been isolated. oup.com

Modern strategies involve the engineering of microbial systems to enhance their degradation capabilities. One such approach is the development of microbial co-cultures. For instance, a system using two engineered strains of bacteria has been designed for the detection and degradation of organophosphate pesticides. mit.edunih.gov In this system, one microbe, such as Escherichia coli, is engineered to express an organophosphate-degrading enzyme like organophosphate hydrolase (OPH) on its surface. nih.govacs.org This enzyme breaks down the organophosphate. The second microbe, Shewanella oneidensis, is engineered to detect the degradation product and generate an electrical current as a response. nih.govacs.org

A key innovation in this system is the use of lyophilized (freeze-dried) E. coli which act as inert scaffolds for the OPH enzyme. This circumvents the challenge of maintaining the viability of two different microbial strains in a co-culture. nih.govacs.org This engineered microbial system has demonstrated the ability to detect organophosphate degradation products at submicromolar levels. nih.govacs.org The OPH enzyme itself, a phosphotriesterase from Brevundimonas diminuta, is effective against a range of organophosphates, including those with P-F bonds like DFP. nih.govnih.gov

Microbial SystemKey ComponentsMechanism of ActionOutcome
E. coli and S. oneidensis co-cultureEngineered E. coli expressing surface OPH; Engineered S. oneidensisE. coli degrades organophosphates; S. oneidensis detects the degradation product and generates an electrochemical signal.Simultaneous degradation and detection of organophosphates at submicromolar levels. nih.govacs.org
Single microbial strainsFlavobacterium sp., Pseudomonas diminutaProduction of organophosphate hydrolase (OPH) or phosphotriesterase (PTE).Degradation of a wide range of organophosphorus compounds. oup.com
Lyophilized E. coliSurface-displayed OPH on non-viable E. coliActs as an inert enzymatic scaffold for organophosphate degradation.Circumvents the need to maintain cell viability, simplifying application. nih.govacs.org

Cell-Free Enzyme Systems for Bioremediation

Cell-free enzyme systems offer a powerful platform for bioremediation by utilizing metabolic pathways outside of a living cell. scispace.com This approach avoids the complexities of maintaining cell viability and allows for direct access to and manipulation of the enzymatic catalysts. scispace.com These systems can be assembled from purified enzymes or crude cell extracts. nih.govnih.gov

For the degradation of organophosphates like DFP, cell-free systems can be designed to contain one or more enzymes that carry out the detoxification process. The absence of cell membranes eliminates permeability barriers, allowing for direct contact between the enzyme and the substrate. scispace.com This can lead to higher reaction rates and efficiencies.

The development of cell-free systems has been advanced by improvements in cell-free protein synthesis, which allows for the rapid production of desired enzymes. nih.gov This is particularly advantageous for producing enzymes that may be toxic to host cells. nih.gov By decoupling enzyme production from cell growth, high yields of functional enzymes can be achieved. nih.gov These systems can be designed as multi-enzyme cascades to perform complex chemical transformations, such as the complete breakdown of toxic compounds into benign products. scispace.com The flexibility of cell-free systems allows for the optimization of reaction conditions and the combination of enzymes from different organisms to create novel degradation pathways.

Methodological Frameworks and Analytical Techniques in Diisopropyl Fluorophosphate Research

In Vivo Animal Models for Translational Research

In vivo models are essential for understanding the systemic effects of DFP, including its impact on behavior, and for preclinical testing of therapeutic strategies.

Zebrafish (Danio rerio) larvae have emerged as a powerful model for medium-to-high-throughput toxicological screening due to their rapid development, high fecundity, and optical transparency. mdpi.com They are used to investigate the neurotoxic effects of DFP, including behavioral defects, neuronal hyperexcitation, and cell death. researchgate.net A significant challenge in using this model is the volatile nature of DFP, which can lead to cross-contamination in standard 96-well plate setups used for high-throughput screening. Current time information in Kuala Lumpur, MY. Studies have shown that DFP can volatilize and contaminate adjacent wells, leading to unintended exposure and mortality in control groups. researchgate.netCurrent time information in Kuala Lumpur, MY.

Despite these technical challenges, zebrafish larvae provide valuable insights. Acetylcholinesterase (AChE) inhibition is a commonly used surrogate marker to confirm DFP exposure and target engagement in zebrafish tissues. mdpi.comCurrent time information in Kuala Lumpur, MY. Research has demonstrated that DFP exposure leads to a significant increase in neuronal apoptosis in the zebrafish brain, an effect that can be visualized using markers like acridine (B1665455) orange and activated-caspase-3. researchgate.net

Rodent models, primarily rats and mice, are extensively used to study the acute and chronic neurotoxic consequences of DFP exposure, which closely mimic the effects observed in humans following organophosphate poisoning. nih.govnih.gov These models are critical for investigating DFP-induced status epilepticus (SE), subsequent neurodegeneration, persistent neuroinflammation, and long-term cognitive and behavioral deficits. nih.govnih.govescholarship.org

Studies in Sprague-Dawley rats have shown that acute DFP intoxication triggers seizures and leads to significant, persistent neurodegeneration and microglial activation in various brain regions. nih.govescholarship.org Mouse models, such as the C57BL/6J strain, replicate many of these outcomes, demonstrating neurodegeneration and neuroinflammation in multiple brain areas at 1, 7, and 28 days post-exposure, along with lasting deficits in locomotor and home-cage behavior. nih.gov The use of mouse models offers the advantage of available knockout strains, which are invaluable for mechanistic studies into the consequences of DFP-induced SE. nih.gov

Research in these models has also revealed that DFP can cause persistent neurological damage even in the absence of severe seizure activity, suggesting that seizure-independent mechanisms contribute to its long-term neurotoxicity. escholarship.orgnih.gov

Animal ModelKey Pathological/Behavioral Outcomes of DFP ExposureTime Points StudiedReference
Sprague-Dawley RatStatus epilepticus, neurodegeneration, persistent microglial activation, astrogliosis, memory deficits, altered hippocampal neurogenesis.1, 7, 28 days; 1, 3, 6 months nih.govescholarship.orgfrontiersin.org
C57BL/6J MouseStatus epilepticus, significant neurodegeneration and neuroinflammation, deficits in locomotor and home-cage behavior.1, 7, 28 days nih.gov

Biomarker Development and Translational Monitoring

Identifying reliable biomarkers is crucial for monitoring the effects of DFP exposure and for the development of targeted therapies. Research across various models has focused on several categories of biomarkers.

The primary and most direct biomarker of DFP exposure is the inhibition of acetylcholinesterase (AChE) activity in both the central nervous system and peripheral tissues like red blood cells. Current time information in Kuala Lumpur, MY.frontiersin.orgnih.gov Due to the short half-life of DFP itself, AChE inhibition serves as a critical surrogate marker to confirm that the compound has reached and engaged its molecular target. mdpi.comCurrent time information in Kuala Lumpur, MY.

Markers of neuroinflammation are also heavily investigated. Following DFP exposure in rodent models, there is a marked activation of microglia and astrocytes, the resident immune cells of the brain. nih.gov Immunohistochemical analysis of proteins such as Ionized calcium-binding adapter molecule 1 (Iba1) for microglia and Glial fibrillary acidic protein (GFAP) for astrocytes are used to quantify this neuroinflammatory response. escholarship.org

More recently, research has focused on biomarkers of cellular senescence, a process linked to aging and chronic disease that may be triggered by toxicant exposure. frontiersin.orgfrontiersin.org Studies in rat models have shown that acute DFP intoxication promotes an increase in p16, a key senescence biomarker, in various brain regions, including the hippocampus, amygdala, and thalamus, at 3 and 6 months post-exposure. frontiersin.org In mice, DFP exposure has been linked to persistent increases in another senescence marker, p21, particularly in astrocytes and microglia of the prefrontal cortex. frontiersin.org Furthermore, DFP was associated with altered mRNA levels of senescence-associated secretory phenotype (SASP) factors, such as various interleukins and chemokines, indicating a state of chronic inflammation in the brain. frontiersin.orgnih.gov These findings suggest that cellular senescence and associated "inflammaging" may be key mechanisms underlying the persistent cognitive deficits observed after acute DFP exposure. frontiersin.orgnih.gov

Neuroimaging Techniques for In Vivo Assessment

In vivo neuroimaging provides a powerful, non-invasive means to longitudinally assess the structural and functional consequences of DFP intoxication in the brain. Magnetic Resonance Imaging (MRI) is a cornerstone technique in this domain, offering detailed anatomical and physiological information. wikipedia.orgnih.gov

T2-weighted MRI: This modality is particularly sensitive to changes in tissue water content and is used to detect and monitor the development of brain lesions, tissue atrophy, and ventricular enlargement following DFP exposure. Studies have shown that the magnitude of injury observed with T2-weighted MRI correlates with the severity of seizure activity.

Diffusion-weighted Imaging (DWI): DWI measures the diffusion of water molecules in brain tissue and can reveal both vasogenic and cytotoxic edema, which are early signs of cellular injury. Apparent Diffusion Coefficient (ADC) maps derived from DWI can quantify these changes.

Positron Emission Tomography (PET): PET imaging with specific radiotracers allows for the in vivo assessment of molecular processes. For instance, using a radiotracer targeting the translocator protein (TSPO), researchers can monitor neuroinflammation, a key component of the long-term pathology following DFP-induced seizures. nih.gov

These neuroimaging techniques are critical for understanding the spatiotemporal patterns of neuropathology and for evaluating the efficacy of potential neuroprotective countermeasures. wikipedia.orgnih.gov

Electrophysiological Readouts

Electrophysiological techniques provide direct measures of neuronal function and are highly sensitive to the neurotoxic effects of DFP. These methods are employed both in vitro and in vivo to characterize the impact of DFP on synaptic transmission and network activity.

In Vitro Slice Electrophysiology: Acute hippocampal slices are a valuable ex vivo model to study the direct effects of DFP on synaptic function. The reduction in the area of the population spike (PS), an extracellularly recorded measure of the synchronous firing of a population of neurons, is a key indicator of DFP-induced neurotoxicity. This technique allows for the controlled application of DFP and potential antidotes to investigate mechanisms of neuroprotection.

Electroencephalography (EEG): In vivo EEG recordings are essential for monitoring and quantifying seizure activity, a primary consequence of acute DFP intoxication. Intracortical electrodes can be implanted in animal models to record real-time brain electrical activity, allowing for the characterization of seizure onset, duration, and severity. EEG is a critical tool for assessing the efficacy of anticonvulsant therapies and for correlating seizure activity with neuropathological outcomes.

TechniqueModel SystemPrimary ReadoutKey Findings in DFP Research
Slice ElectrophysiologyAcute Hippocampal SlicesPopulation Spike (PS) AreaDFP causes a dose-dependent reduction in PS area, indicative of impaired synaptic transmission.
Electroencephalography (EEG)In Vivo (e.g., Rats, Mice)Spike Amplitude and FrequencyDFP induces status epilepticus characterized by high-amplitude, high-frequency spike activity.

Molecular and Cellular Biomarkers of Exposure and Injury

Identifying and quantifying molecular and cellular biomarkers is crucial for understanding the mechanisms of DFP-induced neurotoxicity and for developing diagnostic and prognostic tools. These biomarkers can reflect various aspects of the pathological cascade, from initial exposure to long-term cellular stress and damage.

Cellular Senescence Markers: Exposure to DFP has been shown to induce cellular senescence, a state of irreversible cell cycle arrest, in the brain. The protein p16 is a key biomarker for cellular senescence, and its increased expression has been observed in specific brain regions, such as the hippocampus, amygdala, and piriform cortex, at later time points following DFP exposure. nih.gov

Cell-Specific Markers: Immunohistochemical analysis using cell-specific markers helps to identify the cell types affected by DFP.

NeuN: A marker for mature neurons, used to assess neuronal loss or damage. nih.gov

GFAP (Glial Fibrillary Acidic Protein): A marker for astrocytes, used to evaluate astrogliosis, a hallmark of neuroinflammation. nih.gov

IBA1 (Ionized calcium-binding adapter molecule 1): A marker for microglia, used to assess microglial activation and neuroinflammation. nih.gov

Proinflammatory Cytokines: DFP exposure triggers a sustained neuroinflammatory response characterized by the upregulation of various proinflammatory cytokines. Quantitative PCR (qPCR) can be used to measure the mRNA expression levels of cytokines such as interleukins (e.g., IL-1α, IL-1β, IL-6) and chemokines in different brain regions.

Biomarker CategorySpecific MarkerMethod of DetectionIndication in DFP Research
Cellular Senescencep16ImmunohistochemistryIncreased cellular senescence in specific brain regions. nih.gov
Cell-Specific MarkersNeuNImmunohistochemistryNeuronal damage and loss. nih.gov
GFAPImmunohistochemistryAstrogliosis and neuroinflammation. nih.gov
IBA1ImmunohistochemistryMicroglial activation and neuroinflammation. nih.gov
Proinflammatory CytokinesIL-1β, TNF-α, etc.qPCR, ELISANeuroinflammatory response.

Omics Approaches in Diisopropyl Fluorophosphate (B79755) Research

Omics technologies provide a high-throughput, systems-level view of the molecular changes induced by DFP. These approaches, including proteomics, transcriptomics, and metabolomics, are instrumental in identifying novel biomarkers, elucidating toxicity pathways, and discovering potential therapeutic targets.

Proteomic Analysis of Protein Adducts and Modified Enzymes

Proteomics focuses on the large-scale study of proteins, their structures, and functions. In the context of DFP research, proteomic approaches are particularly valuable for identifying protein adducts and characterizing changes in the proteome following exposure.

Identification of Protein Adducts: DFP is known to form covalent adducts with serine hydrolases, most notably acetylcholinesterase (AChE). Proteomic techniques, often involving mass spectrometry, can be used to identify other protein targets of DFP. This involves the enrichment of adducted proteins followed by their identification and the characterization of the specific modification sites.

Differential Proteome Analysis: Two-dimensional gel electrophoresis (2DE) coupled with mass spectrometry (MS) is a classic proteomic workflow used to compare the protein expression profiles of control and DFP-exposed samples (e.g., plasma, brain tissue). This approach can reveal significant changes in the abundance of proteins involved in various biological processes. For instance, studies on rat plasma following DFP intoxication have identified alterations in proteins related to the acute phase response, blood coagulation, immunogenic function, and stress response. nih.govnih.gov

Transcriptomic Profiling of Gene Expression Changes

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. Transcriptomic profiling following DFP exposure can reveal the genetic pathways that are activated or repressed in response to the chemical insult.

RNA-Sequencing (RNA-Seq): RNA-Seq is a powerful, high-throughput sequencing method used to quantify gene expression levels across the entire transcriptome. By comparing the transcriptomes of DFP-treated and control subjects, researchers can identify differentially expressed genes (DEGs).

Pathway Analysis: The identified DEGs can then be subjected to bioinformatic analysis to identify enriched biological pathways, such as those related to neuroinflammation, oxidative stress, apoptosis, and synaptic function. This provides insights into the molecular mechanisms underlying DFP-induced neurotoxicity. For example, in studies of other organophosphates, transcriptomic analysis has revealed perturbations in pathways related to endoplasmic reticulum (ER) stress.

Metabolomic Signatures of Metabolic Perturbation

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. This approach can identify and quantify the small molecule metabolites in a biological sample, providing a snapshot of the metabolic state of an organism.

Untargeted and Targeted Metabolomics:

Untargeted metabolomics aims to comprehensively measure all detectable metabolites in a sample, which is useful for discovering novel biomarkers and generating hypotheses about metabolic perturbations.

Targeted metabolomics focuses on the quantification of a specific set of predefined metabolites, often related to a particular metabolic pathway of interest.

Identifying Metabolic Signatures: Exposure to environmental chemicals can lead to distinct metabolic signatures. In the context of DFP, metabolomic analysis of biofluids (e.g., plasma, urine) or tissue samples could reveal perturbations in key metabolic pathways, such as:

Amino acid metabolism

Lipid metabolism

Energy metabolism (e.g., glycolysis, TCA cycle)

Neurotransmitter metabolism

By identifying these metabolic signatures, researchers can gain a better understanding of the systemic effects of DFP and identify potential biomarkers of exposure and effect.

Structural Biology and Biophysical Characterization of Enzyme-Inhibitor Complexes

The elucidation of the molecular interactions between Diisopropyl fluorophosphate (DFP) and its target enzymes is fundamental to understanding its mechanism of irreversible inhibition. A combination of high-resolution structural biology techniques and sensitive biophysical methods has provided detailed insights into the covalent complexes formed and the energetic and kinetic profiles of the inhibition process.

Structural Elucidation via X-ray Crystallography and Cryo-EM

High-resolution structural techniques are crucial for visualizing the precise atomic interactions at the active site of an enzyme following inhibition by DFP.

X-ray Crystallography has been instrumental in providing static, high-resolution snapshots of DFP covalently bound to the active site of various enzymes, most notably acetylcholinesterase (AChE). These studies reveal that DFP irreversibly inhibits its target by phosphonylating a critical serine residue within the enzyme's catalytic site. wikipedia.orgtriyambak.org The phosphorus atom of DFP forms a stable covalent bond with the hydroxyl oxygen of the active-site serine.

One of the key structures solved is that of aged DFP-inhibited Torpedo californica acetylcholinesterase (TcAChE). rcsb.org In this "aged" state, the enzyme-inhibitor conjugate has undergone a dealkylation reaction, resulting in a negatively charged phosphonyl adduct that is resistant to reactivation. rcsb.org The crystal structure reveals that the phosphorus atom is covalently bonded to the active-site serine (Ser200). The oxygen atoms of the phosphonyl group are stabilized by hydrogen bonds from several residues in the catalytic subsites, contributing to the stability of the inhibited enzyme. rcsb.org A significant finding from the DFP-TcAChE structure was an unexpected conformational change in a loop within the acyl pocket of the enzyme, a movement not observed with other organophosphate inhibitors like sarin (B92409) or soman. rcsb.orgosti.gov This highlights how different inhibitors can induce distinct structural perturbations in the target enzyme.

ParameterValueReference
PDB ID 2DFP rcsb.org
Enzyme Torpedo californica Acetylcholinesterase (TcAChE) rcsb.org
Inhibitor This compound (Aged) rcsb.org
Method X-Ray Diffraction rcsb.org
Resolution 2.30 Å rcsb.org
R-Value Work 0.186 rcsb.org
R-Value Free 0.228 rcsb.org
Key Finding Covalent bond between DFP and active-site Ser200; unexpected conformational change in the acyl pocket loop. rcsb.org

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful complementary technique to X-ray crystallography for structural biology. nih.gov While specific cryo-EM structures of DFP-enzyme complexes are not as prevalent as crystallographic ones, the technique offers significant advantages. Cryo-EM is particularly suited for studying large, flexible, or multi-component protein complexes that may be difficult to crystallize. americanpeptidesociety.orgembopress.org It allows for the visualization of macromolecules in a near-native, vitrified state, providing the potential to capture multiple conformational states and reaction intermediates during the inhibition process. nih.govbiorxiv.org This capability is invaluable for understanding the dynamics of DFP binding and the subsequent conformational changes that lead to irreversible inhibition.

Biophysical Characterization of Binding and Inhibition

Biophysical techniques provide quantitative data on the thermodynamics and kinetics of the interaction between DFP and its target enzymes, complementing the structural information.

Isothermal Titration Calorimetry (ITC) is a powerful method for characterizing the thermodynamic driving forces of binding interactions. nih.govfrontiersin.org ITC directly measures the heat released or absorbed during the binding event between an inhibitor and an enzyme. nih.gov This allows for the determination of key thermodynamic parameters, including the binding affinity (dissociation constant, Kd), the stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS). chemrxiv.org These parameters provide a complete thermodynamic profile of the interaction, revealing whether the binding is driven by favorable enthalpic interactions (like hydrogen bonding) or by an increase in entropy (often associated with the hydrophobic effect).

Thermodynamic ParameterDescriptionInformation Gained
Stoichiometry (n) The molar ratio of inhibitor to enzyme in the complex.Confirms the number of binding sites.
Dissociation Constant (Kd) A measure of binding affinity; lower Kd indicates stronger binding.Quantifies the strength of the DFP-enzyme interaction.
Enthalpy Change (ΔH) The heat released or absorbed upon binding.Indicates the contribution of bond formation/breakage and non-covalent interactions to binding energy.
Entropy Change (ΔS) The change in the randomness or disorder of the system upon binding.Reflects changes in conformational freedom and solvent organization.

Surface Plasmon Resonance (SPR) is a label-free, real-time optical biosensor technique used to study the kinetics of molecular interactions. nih.govmdpi.com In a typical SPR experiment, the target enzyme is immobilized on a sensor surface, and a solution containing DFP is flowed over it. nih.gov The binding of DFP to the enzyme causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. acs.org By analyzing the signal over time, one can determine the association rate constant (ka) and the dissociation rate constant (kd) for the interaction.

Kinetic ParameterDescriptionInformation Gained
Association Rate Constant (ka) The rate at which the DFP-enzyme complex forms.Measures how quickly the inhibitor binds to the enzyme.
Dissociation Rate Constant (kd) The rate at which the DFP-enzyme complex breaks apart.Measures the stability of the complex over time. For irreversible inhibitors like DFP, this value is extremely low.
Equilibrium Dissociation Constant (Kd) The ratio of kd to ka (kd/ka).Provides a kinetic determination of the binding affinity.

Fluorescence Spectroscopy offers another sensitive method to monitor the binding of DFP to an enzyme. nih.gov This technique often utilizes the intrinsic fluorescence of tryptophan and tyrosine residues within the protein. researchgate.net When DFP binds to the active site, it can alter the local microenvironment of these fluorescent residues, leading to a change in the fluorescence emission spectrum, such as a shift in wavelength or a change in intensity (quenching or enhancement). researchgate.net These changes can be monitored to characterize the binding event, determine binding constants, and gain insight into inhibitor-induced conformational changes in the enzyme. nih.gov

Ethical and Regulatory Dimensions of Diisopropyl Fluorophosphate Research

Responsible Conduct of Research with Highly Toxic Compounds

Diisopropyl fluorophosphate (B79755) is classified as a highly toxic chemical, defined as having a lethal dose (LD50) of less than or equal to 50 milligrams per kilogram of body weight. kaust.edu.sa Its high acute toxicity means that exposure to even small amounts can cause serious injury or death. kaust.edu.sa Therefore, the responsible conduct of research with DFP mandates strict adherence to safety protocols and guidelines.

Standard Operating Procedures (SOPs) are essential and must be developed for any work involving highly toxic chemicals. cornell.eduunc.edu These SOPs should detail specific handling procedures, necessary safety equipment, and emergency protocols. unc.edu Key elements of responsible conduct include:

Prior Approval and Planning: Before any work begins, researchers must obtain prior approval from the Principal Investigator. cornell.edu Experiments must be meticulously planned in advance, including the layout of the apparatus and the necessary chemical and waste containers. kaust.edu.sacornell.edu

Engineering Controls: The primary method for controlling exposure is the use of engineering controls. All procedures involving DFP that could generate vapors or aerosols must be conducted within a certified chemical fume hood, glove box, or other suitable containment device. kaust.edu.sabuffalo.edu

Personal Protective Equipment (PPE): Appropriate PPE is critical. This includes lab coats, safety glasses with side protection or goggles, and specific types of gloves that are resistant to DFP. unc.edubuffalo.edu Double gloving is often recommended. unc.edu Contaminated clothing must be decontaminated or discarded immediately and should never be worn outside the laboratory. unc.edu

Designated Areas: All work with highly toxic chemicals like DFP should be confined to a designated and clearly marked work area. unc.edubuffalo.edu This area must be isolated from food and drink, and access should be restricted when experiments are in progress. kaust.edu.sabuffalo.edu

Minimization and Storage: The quantities of DFP used and stored in the laboratory should be kept to an absolute minimum. kaust.edu.sacornell.edu When not in use, the chemical must be stored in a secure, closed, and locked cabinet, segregated from other hazard classes. kaust.edu.sa

Waste Disposal: Empty containers that held DFP must be triple-rinsed with a suitable solvent, and the rinsate must be collected and disposed of as hazardous waste. buffalo.edu

Table 2: Hierarchy of Controls for Handling Highly Toxic Compounds

Control Level Description Examples for DFP Research
Elimination/Substitution Removing the hazard or replacing it with a less hazardous substance. Using less toxic alternatives like PMSF or AEBSF for inhibiting serine proteases when possible (though DFP is uniquely potent for some subclasses). wikipedia.org
Engineering Controls Isolating people from the hazard. Working within a certified chemical fume hood or glove box. kaust.edu.sabuffalo.edu
Administrative Controls Changing the way people work. Developing and adhering to specific SOPs unc.edu, providing thorough training buffalo.edulabmanager.com, restricting access to designated areas. kaust.edu.sabuffalo.edu
Personal Protective Equipment (PPE) Protecting the worker with personal clothing or equipment. Wearing appropriate gloves, lab coats, and eye protection. unc.edu

Research into Dual-Use Nature of Organophosphate Compounds

Organophosphate compounds, including DFP, are prime examples of materials subject to "dual-use research of concern" (DURC). DURC is defined as life sciences research that is intended for beneficial purposes but could be misapplied to cause harm to public health, agriculture, the environment, or national security. who.intepa.gov The fundamental goal of DURC oversight is to preserve the benefits of research while minimizing the risk of misuse. epa.gov

The history of organophosphates is deeply rooted in this duality. Initial research in the 1930s in Germany quickly led to two parallel development paths: one focused on creating effective insecticides for agriculture and the other on developing highly toxic chemical warfare agents. nih.govmdpi.com Compounds like Tabun (B1200054), Sarin (B92409), and Soman were developed for military use during this period. nih.gov

DFP itself embodies this dual nature:

Beneficial Applications: DFP has been used as an experimental agent in neuroscience to study acetylcholinesterase inhibition and to induce delayed peripheral neuropathy. wikipedia.orginterchim.fr It has also seen limited use in ophthalmology to treat chronic glaucoma. wikipedia.orginterchim.fr In biochemical research, it is a potent inhibitor of serine proteases and is a useful additive in protein or cell isolation procedures. wikipedia.orginterchim.frsigmaaldrich.com

Potential for Misuse: Due to its high toxicity and mechanism of action as an irreversible acetylcholinesterase inhibitor, DFP is a potent neurotoxin. wikipedia.orgnih.gov It shares structural and functional similarities with highly toxic nerve agents like Sarin and Soman. nih.govnih.gov For this reason, it is often used in laboratories as a surrogate or simulant for these more dangerous G-agents to study exposure effects and develop countermeasures without handling chemical weapons. wikipedia.org

The potential for organophosphates to be used as chemical warfare agents persists, making research in this area a crucial concern for public health and national security. nih.gov This necessitates institutional and governmental oversight to ensure that research with dual-use potential is identified, reviewed, and conducted with appropriate risk mitigation measures in place. wisc.eduhhs.gov

Table 3: Dual-Use Profile of Diisopropyl Fluorophosphate

Beneficial Research Use (Civilian/Scientific) Potential for Misuse (Military/Harmful)
Treatment of chronic glaucoma. wikipedia.orginterchim.fr Component or simulant for nerve gas/chemical warfare agents. wikipedia.orgnih.gov
Experimental tool in neuroscience to study neurotoxicity. nih.govwikipedia.org Potent neurotoxin for intentional harm. wikipedia.org
Potent inhibitor of serine proteases for biochemical research. wikipedia.orginterchim.frsigmaaldrich.com Mimicking lethal nerve gas exposure for malicious purposes.
Development of a rodent model for Gulf War Syndrome. wikipedia.org

Q & A

Q. What is the biochemical mechanism of DFP's inhibition of acetylcholinesterase (AChE), and how is this measured experimentally?

DFP acts as an irreversible inhibitor of AChE by phosphorylating the serine hydroxyl group in the enzyme's active site, leading to accumulation of acetylcholine and neurotoxicity . To quantify inhibition, researchers use fluorometric assays (e.g., Ellman’s method) or radiometric techniques to measure residual AChE activity after exposure. Control experiments should include pre-incubation with reversible inhibitors (e.g., edrophonium) to confirm specificity .

Q. What safety protocols are critical for handling DFP in laboratory settings?

DFP is classified as a high acute toxicity compound. Mandatory precautions include:

  • Use of fume hoods, chemical-resistant gloves (e.g., nitrile), and eye protection.
  • Immediate access to antidotes (e.g., atropine and pralidoxime).
  • Storage in airtight containers at ≤30°C to prevent hydrolysis . Emergency protocols for spills require neutralization with alkaline solutions (e.g., 10% NaOH) to degrade DFP into less toxic products .

Q. How can researchers validate the purity and stability of DFP in experimental solutions?

Purity is assessed via gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR). Stability testing involves monitoring fluoride ion release over time using ion-selective electrodes, as hydrolysis generates hydrofluoric acid (HF). Solutions should be prepared in anhydrous solvents (e.g., acetonitrile) and stored under inert gas .

Advanced Research Questions

Q. How can enzyme engineering optimize DFP detoxification, particularly for nerve agent simulants?

Wild-type diisopropyl fluorophosphatase (DFPase) hydrolyzes DFP but shows preference for less toxic enantiomers of nerve agents like sarin. Rational design of DFPase mutants (e.g., quadruple mutants E21D/E24R/E25K/E34R) reverses enantioselectivity via altered substrate binding pockets, enhancing detoxification rates by >300%. Validation involves X-ray crystallography and kinetic assays comparing hydrolysis rates of (R)- and (S)-enantiomers .

Q. What methodologies are used to assess bacterial degradation pathways for DFP?

Gram-negative bacteria (e.g., Pseudomonas spp.) with parathion hydrolase activity degrade DFP via phosphoesterase activity. Key steps include:

  • Preparation of acetone powders from bacterial lysates to concentrate enzymes.
  • Fluoride ion release quantification using ion-specific electrodes (sensitivity: 0.1–300 µmol/min/g protein).
  • In vitro acetylcholinesterase inhibition assays to confirm loss of DFP toxicity post-degradation .

Q. How do nanoparticle-based materials enhance DFP decontamination, and what are their limitations?

Nanoparticles like APMgO and activated carbon adsorb DFP via destructive adsorption, forming non-volatile phosphonate derivatives. Efficacy is measured using:

  • Gas chromatography (GC) to quantify residual DFP.
  • Fourier-transform infrared spectroscopy (FTIR) to identify degradation products. Limitations include reduced efficiency in humid environments and challenges in scaling up for field use .

Q. What experimental strategies resolve contradictions in reported LC50/LD50 values for DFP across species?

Discrepancies in toxicity data (e.g., murine LC50: 440 mg/m³ vs. rat LC50: 360 mg/m³) arise from variations in exposure routes and metabolic differences. Standardized protocols recommend:

  • Cross-species normalization by body surface area.
  • Use of in vitro models (e.g., human hepatocyte cultures) to predict interspecies toxicity .

Methodological Considerations

Q. How should researchers design dose-response studies for DFP-induced neurotoxicity?

  • Employ a log-scale dose range (0.1–10 mg/kg) in rodent models.
  • Monitor biomarkers: plasma butyrylcholinesterase (BChE) for acute exposure, brain AChE for chronic effects.
  • Include positive controls (e.g., sarin) and negative controls (saline) .

Q. What are the best practices for analyzing DFP-protein adducts in proteomic studies?

  • Use mass spectrometry (LC-MS/MS) with tryptic digestion and phosphopeptide enrichment.
  • Apply bioinformatics tools (e.g., Mascot) to identify phosphorylated serine residues.
  • Validate findings with Western blotting using anti-phosphoserine antibodies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.